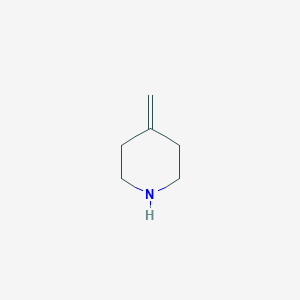

4-Methylenepiperidine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-methylidenepiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-6-2-4-7-5-3-6/h7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKIGDXRQSIQBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Methylenepiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylenepiperidine, a heterocyclic amine, is a pivotal building block in modern organic synthesis, particularly valued in the pharmaceutical industry. Its unique structural features, comprising a piperidine (B6355638) ring with an exocyclic double bond, offer a versatile platform for the synthesis of complex molecules. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its application in drug development, supported by experimental data and synthetic protocols. A notable application of this compound is as a key intermediate in the production of the antifungal agent Efinaconazole.[1][2]

Chemical and Physical Properties

The physicochemical properties of this compound and its common salt form are crucial for its handling, storage, and application in synthesis. While experimental data for the free base is limited in some areas, a combination of predicted values and data from its hydrochloride salt and protected derivatives provides a comprehensive profile.

| Property | This compound | This compound Hydrochloride | Notes |

| Molecular Formula | C₆H₁₁N[3] | C₆H₁₂ClN[2] | |

| Molecular Weight | 97.16 g/mol [3] | 133.62 g/mol | |

| IUPAC Name | 4-methylidenepiperidine[3] | 4-methylidenepiperidine;hydrochloride | |

| CAS Number | 148133-82-8 | 144230-50-2 | |

| Physical Form | - | White to off-white solid[4] | |

| Melting Point | - | 148-151 °C (sublimes)[4] | |

| Boiling Point | - | - | The boiling point of the N-Boc protected derivative, 1-Boc-4-methylenepiperidine, is reported as 80 °C at 1 mmHg.[5] |

| pKa | 10.40 ± 0.20 (Predicted) | - | Experimental determination for piperidine derivatives can be performed via potentiometric titration.[6] The pKa of various substituted piperidines has been experimentally determined.[6] |

| Solubility | - | - | The free base is predicted to be soluble in water. |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the methylene (B1212753) protons of the double bond and the protons of the piperidine ring. Based on data for N-substituted derivatives, the exocyclic methylene protons typically appear as a singlet around 4.7-4.9 ppm.[7] The protons on the carbons adjacent to the nitrogen (α-protons) and the other ring protons will appear as multiplets in the upfield region. For comparison, the ¹H NMR spectrum of the saturated analogue, 4-methylpiperidine (B120128), shows signals at approximately 3.03 (t), 2.57 (t), 1.61 (m), 1.45 (m), and 0.92 (d) ppm.[8]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides key information about the carbon framework. For this compound, the quaternary carbon of the double bond and the exocyclic methylene carbon are expected to appear in the alkene region of the spectrum. The remaining piperidine ring carbons will be found in the aliphatic region. In the N-methyl derivative, the exocyclic methylene carbon appears at around 107 ppm, and the quaternary carbon at around 146 ppm.[3] The ¹³C NMR spectrum of 4-methylpiperidine shows peaks at approximately 46.9, 35.1, 31.5, and 22.8 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the presence of a C=C stretching vibration for the exocyclic double bond, typically in the range of 1640-1680 cm⁻¹. The N-H stretching vibration of the secondary amine will appear as a moderate band in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations for the piperidine ring will also be present.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 97. The fragmentation pattern of piperidine derivatives is often characterized by α-cleavage, leading to the loss of substituents adjacent to the nitrogen atom, and ring fission.[10]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the nucleophilicity of the secondary amine and the electrophilicity of the exocyclic double bond, making it a versatile intermediate in organic synthesis.

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the Wittig reaction.[2][11] This involves the reaction of a phosphonium (B103445) ylide with a protected 4-piperidone (B1582916) derivative, followed by deprotection.

Caption: General workflow for the synthesis of this compound hydrochloride via the Wittig reaction.

Experimental Protocol: Synthesis of this compound Hydrochloride via Wittig Reaction [1][7]

-

Ylide Generation: To a suspension of methyltriphenylphosphonium bromide in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at a low temperature (e.g., -78 °C), a strong base like n-butyllithium is added to generate the corresponding phosphonium ylide.

-

Wittig Reaction: A solution of an N-protected 4-piperidone (e.g., N-Boc-4-piperidone) in the same solvent is added to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

-

Work-up and Deprotection: The reaction is quenched, and the N-protected this compound is extracted. The protecting group is then removed under acidic conditions. For instance, a Boc group can be removed by treatment with hydrochloric acid in an appropriate solvent.

-

Isolation: The resulting this compound hydrochloride is isolated, for example, by precipitation upon addition of a non-polar solvent, followed by filtration and drying.[1] Purity of over 99.5% can be achieved through distillation of the intermediate.[1]

Key Reactions of this compound

The presence of both a nucleophilic nitrogen and a reactive double bond allows for a variety of chemical transformations.

The secondary amine of this compound is nucleophilic and readily undergoes alkylation and acylation reactions. A prominent example is its use in the synthesis of Efinaconazole, where it acts as a nucleophile in a ring-opening reaction of an epoxide.[1]

Caption: N-Alkylation of this compound in the synthesis of Efinaconazole.

Experimental Protocol: Synthesis of Efinaconazole [1]

-

Reactants: this compound hydrochloride and (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane.

-

Base: A suitable base, such as sodium hydride or diisopropylethylamine (DIPEA), is used to generate the free base of this compound in situ.

-

Solvent: Anhydrous aprotic solvents like acetonitrile (B52724) or tetrahydrofuran are commonly used.

-

Conditions: The reaction is typically carried out under an inert atmosphere. The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by techniques like TLC or HPLC.

-

Work-up and Purification: The product is isolated by extraction and purified by recrystallization to afford Efinaconazole in high yield and purity.

The exocyclic double bond in this compound is susceptible to a variety of addition reactions.

-

Hydrogenation: The double bond can be readily reduced to a methyl group via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[12][13] This reaction converts this compound to 4-methylpiperidine.

Experimental Protocol: Catalytic Hydrogenation [14][15]

-

Setup: this compound is dissolved in a suitable solvent, such as ethanol (B145695) or methanol, in a reaction vessel.

-

Catalyst: A catalytic amount of 10% Pd/C is added to the solution.

-

Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed.

-

Work-up: The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield 4-methylpiperidine.

-

Hydrohalogenation: The addition of hydrogen halides (HX) across the double bond is expected to follow Markovnikov's rule, where the hydrogen adds to the exocyclic carbon and the halide adds to the more substituted quaternary carbon of the piperidine ring.[16] This would result in the formation of a 4-halo-4-methylpiperidine derivative. In the presence of peroxides, the addition of HBr can proceed via a radical mechanism, potentially leading to the anti-Markovnikov product.[16]

Caption: Regioselectivity in the hydrohalogenation of this compound.

-

Cycloaddition Reactions:

-

Aza-Diels-Alder Reaction: this compound, after conversion to an imine or iminium ion, can potentially act as a dienophile in aza-Diels-Alder reactions, leading to the formation of complex polycyclic nitrogen-containing structures.[16][17]

-

Michael Addition: The exocyclic double bond can act as a Michael acceptor if the piperidine nitrogen is functionalized with an electron-withdrawing group, making the double bond electron-deficient. This allows for the conjugate addition of various nucleophiles.[18]

-

Conclusion

This compound is a valuable and versatile building block in synthetic organic chemistry. Its dual functionality, arising from the secondary amine and the exocyclic double bond, allows for a wide range of chemical transformations. A thorough understanding of its chemical properties and reactivity is essential for its effective utilization in the synthesis of complex target molecules, particularly in the field of drug discovery and development. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists working with this important synthetic intermediate.

References

- 1. WO2018082441A1 - Preparation method for this compound or acid addition salt thereof - Google Patents [patents.google.com]

- 2. Buy this compound hydrochloride | 144230-50-2 [smolecule.com]

- 3. This compound | C6H11N | CID 5314658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound HCl | 144230-50-2 [chemicalbook.com]

- 5. 1-boc-4-methylenepiperidine 159635-49-1 Boiling Point: 80a C/1mmhg(lit.) at Best Price in Shijiazhuang | Shijiazhuang Dingmin Pharmaceutical Sciences Co., Ltd. [tradeindia.com]

- 6. researchgate.net [researchgate.net]

- 7. CN108017573B - Process for preparing this compound or acid addition salt thereof - Google Patents [patents.google.com]

- 8. 4-Methylpiperidine(626-58-4) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. atc.io [atc.io]

- 12. mdpi.com [mdpi.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]

- 15. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]

- 16. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 17. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Illustrated Glossary of Organic Chemistry - Michael reaction (Michael addition); Michael donor; Michael acceptor [chem.ucla.edu]

An In-depth Technical Guide to 4-Methylenepiperidine Hydrochloride (CAS: 144230-50-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylenepiperidine hydrochloride (CAS Number: 144230-50-2) is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural motif, featuring a reactive exocyclic double bond, makes it a valuable precursor for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound hydrochloride, with a particular focus on its role as a key intermediate in the preparation of the antifungal agent Efinaconazole and the short-acting synthetic opioid Remifentanil. Detailed experimental protocols for its synthesis and subsequent derivatization are presented, alongside spectroscopic data and safety information.

Chemical and Physical Properties

This compound hydrochloride is a white to off-white solid that is typically supplied with a purity of 98% or higher.[1] It is freely soluble in water.[2] The compound should be stored in a freezer under an inert atmosphere, as it is light-sensitive.[3]

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 144230-50-2 | [4] |

| Molecular Formula | C₆H₁₂ClN | [4] |

| Molecular Weight | 133.62 g/mol | [4] |

| Melting Point | 148-151 °C (subl.) | [3] |

| Appearance | White to Off-White Solid | [3] |

| Solubility | Freely soluble in water | [2] |

| Storage | Store in freezer, under -20°C, inert atmosphere | [3] |

| InChIKey | XGMSENVPQPNOHF-UHFFFAOYSA-N | [4] |

| SMILES | C=C1CCNCC1.Cl | [1] |

Spectroscopic Data

While publicly available spectra are limited, the expected spectroscopic characteristics of this compound hydrochloride can be predicted based on its structure. Several commercial suppliers indicate the availability of spectral data, including ¹H NMR, ¹³C NMR, IR, and mass spectra, with their products.[5][6]

Table 2: Expected Spectroscopic Data for this compound Hydrochloride

| Technique | Expected Signals |

| ¹H NMR | Signals corresponding to the vinylic protons of the methylene (B1212753) group (around 4.5-5.0 ppm), and protons on the piperidine (B6355638) ring (likely in the 2.5-3.5 ppm region). The N-H proton signal may be broad and its chemical shift dependent on the solvent and concentration. |

| ¹³C NMR | Signals for the sp² hybridized carbons of the methylene group (one quaternary carbon around 140-150 ppm and one methylene carbon around 100-110 ppm), and signals for the sp³ hybridized carbons of the piperidine ring (in the 30-50 ppm range). |

| IR Spectroscopy | Characteristic peaks for C=C stretching of the exocyclic double bond (around 1650 cm⁻¹), C-H stretching of the vinyl and alkyl groups, and N-H stretching of the secondary amine hydrochloride salt (broad peak around 2400-3000 cm⁻¹). |

| Mass Spectrometry | The mass spectrum of the free base (this compound) would show a molecular ion peak (M⁺) at m/z 97. Fragmentation patterns would likely involve the loss of small neutral molecules or radicals from the piperidine ring. |

Synthesis of this compound Hydrochloride

The most common and industrially scalable method for the synthesis of this compound hydrochloride involves a Wittig reaction, followed by deprotection if a protected piperidone is used.

Experimental Protocol: Synthesis via Wittig Reaction and Deprotection

This two-step process begins with the Wittig olefination of N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone) to introduce the methylene group, followed by the removal of the Boc protecting group under acidic conditions to yield the desired hydrochloride salt.

Step 1: Synthesis of N-Boc-4-methylenepiperidine

-

Reagents:

-

A strong base (e.g., n-butyllithium or potassium tert-butoxide)

-

N-Boc-4-piperidone

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

-

Procedure:

-

A suspension of methyltriphenylphosphonium bromide in anhydrous THF is cooled to 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of a strong base, such as n-butyllithium in hexanes, is added dropwise to the suspension, resulting in the formation of the orange-red ylide.

-

The reaction mixture is stirred at room temperature for a specified period to ensure complete ylide formation.

-

A solution of N-Boc-4-piperidone in anhydrous THF is then added dropwise to the ylide solution at 0°C.

-

The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude N-Boc-4-methylenepiperidine. The product can be purified by column chromatography if necessary.

-

Step 2: Deprotection to this compound Hydrochloride

-

Reagents:

-

N-Boc-4-methylenepiperidine

-

Hydrochloric acid (in a suitable solvent like methanol (B129727), ethanol (B145695), or dioxane)

-

An organic solvent for precipitation (e.g., ethyl acetate (B1210297) or diethyl ether)

-

-

Procedure:

-

N-Boc-4-methylenepiperidine is dissolved in a suitable solvent such as methanol or ethyl acetate.

-

A solution of hydrochloric acid (e.g., 30% HCl in methanol) is added dropwise to the solution at room temperature.

-

The reaction mixture is stirred for several hours until the deprotection is complete (monitored by TLC).

-

An organic solvent like ethyl acetate or diethyl ether is added to the reaction mixture to precipitate the hydrochloride salt.

-

The resulting solid is collected by filtration, washed with the precipitating solvent, and dried under vacuum to afford this compound hydrochloride as a white solid.

-

Caption: Synthetic pathway to this compound HCl.

Applications in Drug Development

This compound hydrochloride serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

Synthesis of Efinaconazole

Efinaconazole is a triazole antifungal agent used for the topical treatment of onychomycosis. The synthesis involves the ring-opening of an epoxide by this compound (generated in situ from the hydrochloride salt).

-

Reagents:

-

Procedure:

-

In a reaction vessel under an inert atmosphere, this compound hydrochloride, a base (e.g., NaOH), and a bromide salt (e.g., LiBr) are suspended in an anhydrous solvent like acetonitrile.[8]

-

(2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane is added to the mixture.

-

The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by HPLC or TLC).[7]

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable solvent mixture (e.g., ethanol and water) and the product is crystallized by cooling.[7]

-

The solid Efinaconazole is collected by filtration, washed, and dried.

-

Caption: Synthesis of Efinaconazole.

Synthesis of Remifentanil

Remifentanil is a potent, ultra-short-acting synthetic opioid analgesic. While direct synthesis from this compound hydrochloride is not explicitly detailed in readily available literature, a logical synthetic route can be proposed based on established methods for synthesizing 4-anilidopiperidine derivatives.[8] This would involve the conversion of the exocyclic double bond to the required functional groups at the 4-position.

A plausible approach would involve hydroboration-oxidation of the methylene group to introduce a hydroxyl functionality, which can then be further elaborated.

Caption: Proposed route to a Remifentanil precursor.

Biological Activity and Safety

The primary biological relevance of this compound hydrochloride is as a synthetic intermediate for pharmacologically active molecules.[9] There is limited information on its intrinsic biological activity. However, some studies on related piperidine derivatives have explored their potential as inhibitors of enzymes such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis, suggesting that the piperidine scaffold can be a starting point for the development of novel therapeutic agents.[9][10]

Table 3: GHS Hazard Information for this compound Hydrochloride

| Hazard Statement | Description | Reference(s) |

| H302 | Harmful if swallowed | [4] |

| H315 | Causes skin irritation | [4] |

| H319 | Causes serious eye irritation | [4] |

| H335 | May cause respiratory irritation | [4] |

It is important to handle this compound hydrochloride with appropriate personal protective equipment in a well-ventilated area.

Conclusion

This compound hydrochloride is a valuable and versatile building block in modern medicinal chemistry. Its utility is well-established in the synthesis of important pharmaceuticals like Efinaconazole. The synthetic routes to this intermediate are well-documented, with the Wittig reaction being a key transformation. For researchers and drug development professionals, a thorough understanding of the properties, synthesis, and reactivity of this compound hydrochloride is essential for its effective application in the discovery and development of new chemical entities. Further exploration of the reactivity of its exocyclic double bond could open up new avenues for the synthesis of diverse and complex molecular structures.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound Hydrochloride | LGC Standards [lgcstandards.com]

- 3. This compound HCl | 144230-50-2 [chemicalbook.com]

- 4. This compound hydrochloride | C6H12ClN | CID 22665826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 144230-50-2|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. US20100048908A1 - Process for Remifentanil Synthesis - Google Patents [patents.google.com]

- 9. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Menaquinone Synthase Inhibitors | Working Group for New TB Drugs [newtbdrugs.org]

An In-Depth Technical Guide to the Structure and Bonding of 4-Methylenepiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylenepiperidine is a pivotal heterocyclic compound, serving as a key building block in the synthesis of various pharmaceutical agents, most notably the antifungal drug Efinaconazole.[1][2] A thorough understanding of its structural and bonding characteristics is paramount for optimizing synthetic routes, predicting reactivity, and designing novel derivatives with enhanced therapeutic properties. This guide provides a comprehensive overview of the molecular structure, bonding, and key spectroscopic features of this compound, supplemented with detailed experimental and computational data.

Molecular Structure and Bonding

This compound possesses the chemical formula C₆H₁₁N and a molecular weight of 97.16 g/mol .[3] Its structure consists of a six-membered piperidine (B6355638) ring with an exocyclic double bond at the C4 position. The hydrochloride salt is also a common and stable form of this compound.[2]

Hybridization and Geometry

The piperidine ring adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings. In this conformation, the carbon atoms of the ring are sp³ hybridized, exhibiting tetrahedral geometry with bond angles approximating 109.5°. The nitrogen atom is also sp³ hybridized, with one of its hybrid orbitals occupied by a lone pair of electrons.

The exocyclic methylene (B1212753) group features two sp² hybridized carbon atoms. The C4 atom of the piperidine ring and the exocyclic carbon atom form a double bond (C=C), with a planar geometry around this bond. The hydrogen atoms attached to the exocyclic carbon are also in the same plane.

Bond Lengths and Angles

| Bond | Calculated Bond Length (Å) | Bond Angle | Calculated Bond Angle (°) |

| C=C | ~1.34 | H-C-H (exocyclic) | ~117 |

| C-C (ring) | ~1.53 - 1.54 | C-C-C (ring) | ~111 - 112 |

| C-N | ~1.47 | C-N-C (ring) | ~110 |

| C-H (ring) | ~1.10 | H-C-C (ring) | ~109 - 111 |

| C-H (exocyclic) | ~1.09 |

Note: These values are approximations derived from computational models and may vary slightly from experimental values.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound hydrochloride in DMSO-d₆ typically exhibits the following signals: a singlet for the two exocyclic methylene protons (H₈) around 4.87 ppm, multiplets for the piperidine ring protons adjacent to the nitrogen (H₂ and H₆) and adjacent to the double bond (H₃ and H₅) between 2.40 and 3.40 ppm, and a singlet for the N-H proton at approximately 11.35 ppm.[4]

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. Key expected chemical shifts include the sp² hybridized carbons of the double bond (one quaternary and one methylene), and the sp³ hybridized carbons of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

C=C stretch: A peak around 1640-1680 cm⁻¹ corresponding to the exocyclic double bond.

-

=C-H stretch: A peak above 3000 cm⁻¹ due to the C-H bonds of the methylene group.

-

C-H stretch (sp³): Peaks just below 3000 cm⁻¹ for the C-H bonds of the piperidine ring.

-

N-H stretch: A broad peak in the region of 3200-3500 cm⁻¹ for the N-H bond of the secondary amine.

-

C-N stretch: An absorption band in the 1000-1250 cm⁻¹ region.

Experimental Protocols

Synthesis of this compound Hydrochloride

A common and robust method for the synthesis of this compound hydrochloride involves a Wittig reaction on a protected piperidin-4-one, followed by deprotection.[1]

Materials:

-

N-tert-butoxycarbonyl-4-piperidone

-

Potassium tert-butoxide

-

Concentrated Hydrochloric Acid

-

Methyl t-butyl ether

Procedure:

-

Wittig Reaction: To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous toluene at 10-20 °C, add potassium tert-butoxide portion-wise. Stir the resulting ylide solution for 1 hour.

-

Add a solution of N-tert-butoxycarbonyl-4-piperidone in toluene dropwise to the ylide solution at 10-20 °C.

-

Allow the reaction to proceed for 1 hour at the same temperature.

-

Work-up and Deprotection: Heat the reaction mixture to 80 °C and concentrate under reduced pressure.

-

Add concentrated hydrochloric acid to the residue.

-

Remove the remaining toluene by concentration to yield N-tert-butoxycarbonyl-4-methylenepiperidine.

-

Salt Formation: Add a solution of hydrogen chloride in ethanol (B145695) to the crude product.

-

Concentrate the mixture under reduced pressure and add methyl t-butyl ether to induce crystallization.

-

Filter the solid, wash with methyl t-butyl ether, and dry under vacuum to obtain this compound hydrochloride.[4]

NMR Spectroscopy Protocol

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation: Dissolve approximately 10-20 mg of this compound hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 16 ppm

-

Acquisition Time: ~2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 240 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration.

IR Spectroscopy Protocol

Instrumentation: FT-IR Spectrometer

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Liquid/Oil: Place a drop of the sample between two NaCl or KBr plates.

Acquisition:

-

Record a background spectrum of the empty sample holder or pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Role in Drug Development: Efinaconazole and Ergosterol (B1671047) Biosynthesis

This compound is a crucial intermediate in the synthesis of Efinaconazole, a triazole antifungal agent. The primary mechanism of action of Efinaconazole is the inhibition of ergosterol biosynthesis in fungi.[1][5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

Efinaconazole specifically inhibits the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[6][7][8] This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors within the fungal cell. The disruption of the cell membrane's integrity and function ultimately results in fungal cell death.[5][9]

Conclusion

This compound is a molecule of significant interest in medicinal chemistry due to its role as a versatile synthetic intermediate. Its structural features, including the reactive exocyclic double bond and the piperidine ring, provide a scaffold for the development of new therapeutic agents. A comprehensive understanding of its bonding, geometry, and spectroscopic properties, as outlined in this guide, is essential for its effective utilization in drug discovery and development. The relationship between this compound and the antifungal activity of Efinaconazole highlights the importance of such fundamental chemical knowledge in the creation of effective pharmaceuticals.

References

- 1. Mechanism of action of efinaconazole, a novel triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efinaconazole in the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN108017573B - Process for preparing this compound or acid addition salt thereof - Google Patents [patents.google.com]

- 5. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Efinaconazole? [synapse.patsnap.com]

- 7. What is Efinaconazole used for? [synapse.patsnap.com]

- 8. Introduction - Clinical Review Report: Efinaconazole (Jublia) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. aac.asm.org [aac.asm.org]

An In-depth Technical Guide to 4-Methylenepiperidine: Molecular Weight and Formula

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 4-methylenepiperidine, with a primary focus on its molecular weight and chemical formula. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction to this compound

This compound, also known as 4-methylidenepiperidine, is a heterocyclic organic compound. It serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a piperidine (B6355638) ring with an exocyclic double bond, makes it a versatile precursor for the synthesis of various more complex molecules, including pharmaceutical agents. For instance, it can be used in Suzuki cross-coupling reactions with aryl halides to produce benzyl (B1604629) piperidines and related compounds[1]. The free base and its hydrochloride salt are common forms of this compound available for research and synthesis purposes[1][2].

Physicochemical Properties

The core molecular properties of this compound and its hydrochloride salt are summarized in the table below. These data are essential for stoichiometric calculations in chemical reactions and for the characterization of synthesized compounds.

| Property | This compound (Free Base) | This compound Hydrochloride |

| Molecular Formula | C6H11N[3] | C6H12ClN[4][5] (or C6H11N • HCl[1][2]) |

| Molecular Weight | 97.16 g/mol [3] | 133.62 g/mol [4][5] |

| Monoisotopic Mass | 97.089149355 Da[3] | 133.0658271 Da[4] |

| IUPAC Name | 4-methylidenepiperidine[3] | 4-methylidenepiperidine;hydrochloride[4] |

| CAS Number | 148133-82-8[2][3] | 144230-50-2[1][2][4][5] |

| SMILES | C=C1CCNCC1[3] | C=C1CCNCC1.Cl[5] |

Experimental Determination of Molecular Weight and Formula

The determination of the molecular weight and formula of a compound like this compound is typically achieved through mass spectrometry. This analytical technique measures the mass-to-charge ratio (m/z) of ionized molecules.

Methodology: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent.

-

Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for a molecule of this type include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). In ESI, a high voltage is applied to the sample solution, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

-

Mass Analysis: The resulting ions are directed into a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)). The analyzer separates the ions based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Interpretation: For this compound (C6H11N), in positive ion mode, the protonated molecule [M+H]+ would be observed. HRMS provides a highly accurate mass measurement (typically to within 5 ppm). This exact mass (e.g., 98.0967 for [C6H11N+H]+) allows for the unambiguous determination of the elemental composition, confirming the molecular formula.

Molecular Structure

The structural formula of this compound is a key aspect of its chemical identity. The following diagram illustrates the connectivity of the atoms in the molecule.

Figure 1: 2D structure of this compound.

References

Spectroscopic Profile of 4-Methylenepiperidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylenepiperidine hydrochloride (CAS No: 144230-50-2), a key intermediate in the synthesis of various pharmaceutical compounds, notably the antifungal agent Efinaconazole.[1] This document compiles available spectroscopic information, presents detailed experimental methodologies for acquiring such data, and offers visualizations to elucidate the analytical workflow.

Chemical Structure and Properties

-

Chemical Name: this compound hydrochloride

-

Molecular Formula: C₆H₁₂ClN[2]

-

Molecular Weight: 133.62 g/mol [2]

-

Appearance: White to off-white solid

Spectroscopic Data

A thorough analysis of publicly available data reveals limited experimental spectra for this compound hydrochloride. The following tables summarize the available and predicted spectroscopic information.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Based on a patent disclosure, the following ¹H NMR data has been reported for this compound hydrochloride.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 9.70 | Broad Singlet | 1H | - | N-H (amine salt) |

| 4.89 | Singlet | 2H | - | =CH₂ (exocyclic methylene) |

| 3.22 | Triplet | 4H | 6.1 | C2-H and C6-H (piperidine ring) |

| 2.58 | Triplet | 4H | 6.1 | C3-H and C5-H (piperidine ring) |

Note: The broadness of the N-H signal is characteristic of amine salts due to quadrupole broadening and chemical exchange.

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ) ppm | Carbon Atom Assignment |

| ~140-150 | C4 (quaternary, =C) |

| ~105-115 | =CH₂ (exocyclic methylene) |

| ~45-55 | C2 and C6 (piperidine ring) |

| ~30-40 | C3 and C5 (piperidine ring) |

Disclaimer: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

Publicly accessible, complete experimental IR spectra for this compound hydrochloride are currently unavailable. For a related compound, 1-Acetyl-4-methylenepiperidine, an IR absorption at 1730 cm⁻¹ is reported, corresponding to the carbonyl stretch.[1] For the hydrochloride salt, the following characteristic absorption bands are expected.

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~3000-2700 | N-H stretch (secondary amine salt) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1650 | C=C stretch (alkene) |

| ~1600-1500 | N-H bend (secondary amine salt) |

| ~890 | =CH₂ out-of-plane bend |

Disclaimer: These are expected absorption ranges and require experimental verification.

Mass Spectrometry (MS)

While experimental mass spectra are not publicly available, predicted mass-to-charge ratios (m/z) for various adducts of the free base (this compound) can be calculated. The free base has a molecular weight of 97.16 g/mol .

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 98.09 |

| [M+Na]⁺ | 120.08 |

| [M+K]⁺ | 136.05 |

Note: M refers to the molecular ion of the free base, this compound.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound hydrochloride.

-

Dissolve the sample in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, Methanol-d₄, or Dimethyl Sulfoxide-d₆) in a clean, dry NMR tube. The choice of solvent is critical as the N-H proton signal may exchange with protic solvents.

-

Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or a suitable internal standard for the chosen solvent, if not already present in the solvent.

¹H NMR Acquisition Parameters (Example):

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 (depending on sample concentration).

-

Spectral Width: 0-12 ppm.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters (Example):

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Spectral Width: 0-200 ppm.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the reference standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Data Analysis:

-

Identify the characteristic absorption bands (peaks) in the spectrum.

-

Correlate the wavenumbers of these bands to specific functional group vibrations (e.g., N-H stretch, C=C stretch).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of this compound hydrochloride in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture). The concentration should be in the range of 1-10 µg/mL.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-MS Example):

-

Ionization Mode: Positive ion mode is typically used for amines to observe the [M+H]⁺ ion.

-

Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

Capillary Voltage: Optimize for maximum signal intensity (e.g., 3-4 kV).

-

Nebulizing Gas Flow and Temperature: Optimize to ensure efficient desolvation.

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ for the free base).

-

Analyze the isotopic pattern to confirm the elemental composition.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis for this compound hydrochloride.

Caption: Experimental workflow for the spectroscopic analysis of this compound hydrochloride.

This guide serves as a foundational resource for researchers working with this compound hydrochloride. While a complete set of experimental spectroscopic data is not yet publicly available, the information and protocols provided herein offer a robust framework for the characterization of this important pharmaceutical intermediate.

References

The Rising Profile of 4-Methylenepiperidine Analogues in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-methylenepiperidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This exocyclic methylene (B1212753) group provides a unique conformational rigidity and a strategic point for chemical modification, leading to the development of potent and selective modulators of various biological targets. This in-depth technical guide synthesizes the current knowledge on the biological activities of this compound analogues, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate further research and drug development in this promising area.

I. Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms, including the inhibition of critical enzymes involved in cancer progression.

Table 1: Anticancer Activity of this compound Analogues

| Compound/Analogue | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| MenA Inhibitor Analogues | ||||

| Analogue 10 (4-bromophenyl) | - | MenA Enzyme Inhibition | 12 ± 2 | [1] |

| Analogue 11 (4-chlorophenyl) | - | MenA Enzyme Inhibition | 22 ± 3 | [1] |

| Analogue 9 (4-fluoro) | - | MenA Enzyme Inhibition | 33 ± 5 | [1] |

| Analogue 37 (4-morpholinobenzyl) | - | MenA Enzyme Inhibition | ~ 25–50 | [1] |

| Furfurylidene 4-Piperidone (B1582916) Analogues | ||||

| Compound 2d | Molt-4 (Leukemia) | MTT Assay | >50 | [2] |

| Compound 3d | Molt-4 (Leukemia) | MTT Assay | >50 | [2] |

| Compound 2 | Human Leukemia | SRB Assay | - | [2] |

| Compound 2a | Human Leukemia | SRB Assay | - | [2] |

| Compound 2d | Human Leukemia | SRB Assay | - | [2] |

| Compound 3d | Human Leukemia | SRB Assay | - | [2] |

Note: The furfurylidene 4-piperidone analogues showed equipotent cytotoxicity to the standard, doxorubicin, in the SRB assay against human leukemia cell lines, though specific IC50 values were not provided in the abstract.[2]

Experimental Protocols:

A. MenA Enzyme Inhibition Assay

This protocol describes the determination of the inhibitory potency of compounds against 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.

Materials:

-

Purified MenA enzyme

-

[1-3H]-farnesyl pyrophosphate (radiolabeled substrate)

-

1,4-dihydroxy-2-naphthoate (substrate)

-

Test compounds (this compound analogues)

-

Scintillation fluid

-

Liquid scintillation counter

-

SampliQ Silica SPE columns

Procedure:

-

Initial screening of compounds is performed at two concentrations in duplicate.

-

For potent compounds, a range of concentrations are used to determine the IC50 value.

-

The reaction mixture contains the MenA enzyme, substrates, and the test compound.

-

The reaction is incubated to allow for the enzymatic reaction to proceed.

-

The reaction is quenched, and the radiolabeled product is extracted.

-

The extract is partially purified using SampliQ Silica SPE columns.

-

The radioactivity of the eluted product is quantified using a liquid scintillation counter.

-

IC50 values are calculated using appropriate software (e.g., GraFit).[1]

B. In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., Molt-4)

-

Complete cell culture medium

-

This compound analogues (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control and a positive control (e.g., 5-fluorouracil). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.[2]

C. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

Cancer cell lines (e.g., human leukemia cell lines)

-

Complete cell culture medium

-

This compound analogues (test compounds)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well plates

-

Microplate reader

Procedure:

-

Follow the cell seeding and compound treatment steps as described for the MTT assay.

-

Cell Fixation: After the treatment period, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

-

Washing: Wash the plates with water and allow them to air dry.

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 510 nm).[2]

Signaling Pathways and Workflows

Experimental workflow for anticancer evaluation of this compound analogues.

II. Central Nervous System (CNS) Activity

Piperidine-containing compounds are well-known for their activity in the central nervous system. Analogues of this compound have been investigated for their potential to modulate various CNS receptors, such as dopamine (B1211576) and sigma receptors.

Table 2: CNS Receptor Binding Affinity of 4-Aminopiperidine (B84694) Analogues

| Compound/Analogue | Receptor | Assay Type | Ki (nM) | Reference |

| U-99363E | Dopamine D4 | Radioligand Binding | 2.2 | [3] |

| U-101958 | Dopamine D4 | Radioligand Binding | 1.4 | [3] |

| Compound 1 | Sigma 1 (S1R) | Radioligand Binding | 3.2 | [4] |

| Compound 2 | Sigma 1 (S1R) | Radioligand Binding | 24 | [4] |

Experimental Protocols:

A. Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor (e.g., cloned human dopamine D4 receptor, rat liver homogenates for sigma receptors).[3][4]

-

Radioligand (e.g., --INVALID-LINK---pentazocine for S1R).[4]

-

Test compounds (4-aminopiperidine analogues).

-

Assay buffer (e.g., Tris buffer).[4]

-

Unlabeled ligand for determining non-specific binding (e.g., (+)-pentazocine).[4]

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.[4]

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium. Incubation time and temperature are target-dependent (e.g., 120 min at 37°C for S1R).[4]

-

Separation: Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Workflows

Workflow for determining CNS receptor binding affinity.

III. Antiviral and Antifungal Activity

The versatility of the this compound scaffold extends to antimicrobial applications, with analogues demonstrating activity against both viruses and fungi.

Table 3: Antiviral and Antifungal Activity of this compound and Related Analogues

| Compound/Analogue | Pathogen | Assay Type | EC50/MIC | Reference |

| Piperidine-4-carboxamides | ||||

| Compound 7 | Cytomegalovirus (CMV) | Luciferase Assay | 0.21 ± 0.06 µM | [5] |

| Compound 8 | Cytomegalovirus (CMV) | Luciferase Assay | 0.28 ± 0.06 µM | [5] |

| Compound 9 | Cytomegalovirus (CMV) | Luciferase Assay | 0.30 ± 0.05 µM | [5] |

| Compound 7 | Murine CMV (MCMV) | - | 0.6 ± 0.34 µM | [5] |

| Compound 8 | Murine CMV (MCMV) | - | 0.73 ± 0.32 µM | [5] |

| 4-Aminopiperidines | ||||

| Compound 2b | Yarrowia lipolytica | Microdilution Assay | - | [6] |

| Compound 3b | Yarrowia lipolytica | Microdilution Assay | - | [6] |

| Compound 3b | Aspergillus spp. | Microdilution Assay | 4-16 µg/mL | [6] |

| N-Methyl 4-Piperidone Curcuminoids | ||||

| Compound 1 | Streptococcus salivarius | Broth Microdilution | 250-500 µg/mL | [7] |

| Compound 10 | Lactobacillus paracasei | Broth Microdilution | 250-500 µg/mL | [7] |

| Compound 13 | Streptococcus mutans | Broth Microdilution | 250-500 µg/mL | [7] |

Experimental Protocols:

A. Antiviral Luciferase Assay (for CMV)

This assay measures the inhibition of viral replication using a recombinant virus expressing a luciferase reporter gene.

Materials:

-

Human foreskin fibroblasts (HFFs)

-

pp28-luciferase CMV strain

-

Test compounds (piperidine-4-carboxamides)

-

Luciferase assay reagent

-

96-well plates

-

Luminometer

Procedure:

-

Cell Infection: Seed HFFs in 96-well plates and infect with the pp28-luciferase CMV strain.

-

Compound Treatment: After infection, treat the cells with various concentrations of the test compounds.

-

Incubation: Incubate the plates for 72 hours post-infection.

-

Luciferase Measurement: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer.

-

Data Analysis: Determine the EC50 value from the dose-response curve.[5]

B. Antifungal Broth Microdilution Assay (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism.

Materials:

-

Fungal or bacterial strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

Test compounds

-

96-well microtiter plates

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6][7]

IV. Synthesis of this compound Analogues

A variety of synthetic routes have been developed to access the this compound core and its derivatives. A common and effective method is the Wittig reaction.

General Synthesis Workflow

A common synthetic route to the this compound core.

Synthetic Protocol Example: Reductive Amination for 4-Aminopiperidines

This protocol describes the synthesis of 4-aminopiperidine derivatives from N-substituted 4-piperidones.

Materials:

-

N-substituted 4-piperidone derivative

-

Appropriate amine

-

Dry tetrahydrofuran (B95107) (THF)

-

Saturated aqueous NaHCO3 solution

-

Ethyl acetate

-

Na2SO4

Procedure:

-

Dissolve the N-substituted 4-piperidone and the amine in dry THF.

-

Add sodium triacetoxyborohydride to the solution and stir at room temperature for 12 hours.

-

Quench the reaction by adding a saturated aqueous NaHCO3 solution.

-

Extract the mixture with ethyl acetate.

-

Dry the combined organic layers over Na2SO4 and evaporate the solvent.

-

Purify the residue by flash column chromatography to yield the desired 4-aminopiperidine derivative.[6]

V. Conclusion

The this compound scaffold represents a highly valuable platform for the design and development of novel therapeutic agents. The data and protocols presented in this guide demonstrate the diverse biological activities of its analogues, spanning anticancer, CNS, and antimicrobial applications. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, ensures that this compound derivatives will continue to be a fertile ground for future drug discovery efforts. Further exploration of structure-activity relationships and mechanisms of action will be crucial in unlocking the full therapeutic potential of this promising class of compounds.

References

- 1. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

stability and storage conditions for 4-Methylenepiperidine

An In-depth Technical Guide to the Stability and Storage of 4-Methylenepiperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound and its hydrochloride salt, crucial intermediates in pharmaceutical synthesis. Due to the limited availability of specific public stability data for this compound, this document outlines best practices for storage and provides detailed, adaptable experimental protocols for stability assessment based on established international guidelines.

Introduction

This compound is a valuable building block in organic synthesis, notably in the preparation of various active pharmaceutical ingredients (APIs).[1] Its reactive exocyclic double bond and secondary amine functionality, however, make it susceptible to degradation, necessitating careful storage and handling to ensure its purity and integrity. This guide addresses the critical aspects of stability and storage for both this compound free base and its more commonly used hydrochloride salt.

Recommended Storage Conditions

Proper storage is paramount to prevent the degradation of this compound. The following table summarizes the recommended storage conditions based on information from various chemical suppliers.

Table 1: Recommended Storage Conditions for this compound and its Hydrochloride Salt

| Form | Temperature | Atmosphere | Light Conditions | Other Recommendations |

| This compound Hydrochloride | -20°C (for long-term storage)[2][3][4] | Inert atmosphere (e.g., Argon or Nitrogen)[4] | Protect from light[3] | Keep container tightly sealed. |

| Room Temperature (for short-term storage)[5] | ||||

| This compound (Free Base) | -20°C (recommended) | Inert atmosphere (e.g., Argon or Nitrogen) | Protect from light | Keep container tightly sealed. Prone to oxidation and polymerization. |

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is essential for designing appropriate stability studies and for interpreting analytical results. The primary modes of degradation are anticipated to be:

-

Oxidation: The piperidine (B6355638) ring, particularly the nitrogen atom, is susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[6]

-

Polymerization: The exocyclic methylene (B1212753) group is a reactive functional group that can potentially undergo polymerization, especially when exposed to heat, light, or in the presence of radical initiators.

-

Hydrolysis: While the hydrochloride salt is generally stable, prolonged exposure to moisture, particularly at non-neutral pH, could potentially be a concern.

The following diagram illustrates the key factors that can influence the stability of this compound.

Caption: Factors influencing the stability of this compound.

Experimental Protocols for Stability Assessment

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products (ICH Q1A(R2)) and can be adapted to assess the stability of this compound.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under recommended storage conditions and to observe the effect of short-term excursions outside these conditions.

Objective: To evaluate the stability of this compound (hydrochloride and/or free base) under long-term and accelerated storage conditions.

Methodology:

-

Sample Preparation:

-

Use at least three batches of this compound of representative quality.

-

Package the samples in containers that are the same as or simulate the proposed storage and distribution packaging.

-

-

Storage Conditions:

-

Long-Term Study: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Intermediate Study (if applicable): 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.

-

Accelerated Study: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[7]

-

-

Testing Frequency:

-

Long-Term Study: 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated Study: 0, 3, and 6 months.[8]

-

-

Analytical Parameters to be Monitored:

-

Appearance (physical state, color)

-

Assay (e.g., by HPLC or GC)

-

Identification of degradation products (e.g., by LC-MS or GC-MS)

-

Water content (e.g., by Karl Fischer titration)

-

The following workflow illustrates the process of a typical stability study.

Caption: Workflow for long-term and accelerated stability studies.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule. This information is crucial for the development of stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at room temperature and 60°C.

-

Base Hydrolysis: 0.1 M NaOH at room temperature and 60°C.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store solid sample and solution at 60°C.

-

Photostability: Expose the solid sample and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A dark control should be maintained for comparison.[9][10]

-

-

Analysis:

-

Analyze the stressed samples at appropriate time points.

-

Use a suitable stability-indicating analytical method (e.g., HPLC with UV and/or MS detection) to separate and quantify the parent compound and any degradation products.

-

The logical relationship for conducting a forced degradation study is depicted below.

Caption: Logical flow for a forced degradation study.

Conclusion

While specific, publicly available stability data for this compound is limited, a conservative approach to its storage is highly recommended. For long-term stability, both the free base and its hydrochloride salt should be stored at -20°C under an inert atmosphere and protected from light. The provided experimental protocols, based on ICH guidelines, offer a robust framework for researchers and drug development professionals to conduct comprehensive stability studies. Such studies are indispensable for ensuring the quality, safety, and efficacy of any pharmaceutical product derived from this important synthetic intermediate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. usbio.net [usbio.net]

- 3. This compound HCl CAS#: 144230-50-2 [m.chemicalbook.com]

- 4. This compound hydrochloride | 144230-50-2 [sigmaaldrich.com]

- 5. 4 Methylenepiperidine HCl Supplier From Mumbai, Maharashtra, India - Latest Price [atlantanfinechemical.com]

- 6. benchchem.com [benchchem.com]

- 7. humiditycontrol.com [humiditycontrol.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. ema.europa.eu [ema.europa.eu]

- 10. q1scientific.com [q1scientific.com]

4-Methylenepiperidine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 4-methylenepiperidine and its common salt, this compound hydrochloride. The information is compiled to ensure the safe use of this compound in a laboratory and drug development setting.

Hazard Identification and Classification

This compound and its hydrochloride salt are classified as hazardous chemicals. The primary hazards include being corrosive, an irritant, and potentially harmful if swallowed.[1] The GHS classification indicates that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed.[1]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physical and Chemical Properties

A summary of the available physical and chemical properties for this compound and its hydrochloride salt is provided below.

| Property | This compound | This compound Hydrochloride | Source(s) |

| Molecular Formula | C₆H₁₁N | C₆H₁₂ClN | [2],[1] |

| Molecular Weight | 97.16 g/mol | 133.62 g/mol | [2],[1] |

| Physical Form | Not specified | Solid | |

| Color | Not specified | White to Off-White | [3] |

| Melting Point | Not available | 148-151°C (Sublimates) | [3] |

| Solubility | Not available | Chloroform (Slightly), Methanol (Slightly) | [3] |

| Storage Temperature | Not available | Inert atmosphere, store in freezer, under -20°C | [3] |

Toxicological Information

Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling:

-

Avoid breathing dust, vapor, mist, or gas.[4]

-

Avoid contact with skin and eyes.[4]

-

Use only in a well-ventilated area or under a chemical fume hood.[5][6]

-

Ground and bond container and receiving equipment to prevent static discharges.[7]

-

Use non-sparking tools.[7]

Storage:

-

For the hydrochloride salt, store in an inert atmosphere and in a freezer at under -20°C.[3]

-

Incompatible with strong oxidizing agents and strong acids.[4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| PPE Type | Specifications | Source(s) |

| Eye/Face Protection | Chemical splash goggles or face shield. | [4] |

| Skin Protection | Appropriate protective gloves (e.g., nitrile rubber), chemical apron or coveralls. | [4] |

| Respiratory Protection | A NIOSH/MSHA approved air-purifying respirator for dusts or mists. | [4] |

First Aid Measures

In case of exposure, immediate action is necessary.

| Exposure Route | First Aid Protocol | Source(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [4] |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists. | [4] |

| Ingestion | If swallowed, wash out mouth with water. Do NOT induce vomiting. Get medical aid. | [4][7] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [4][7] |

Experimental Protocols

Detailed experimental protocols for the generation of the safety data presented are not available in the public domain search results. For specific experimental methodologies, it is recommended to consult the direct suppliers or manufacturers of the chemical.

Visualizations

Logical Workflow for Safe Handling

The following diagram illustrates a safe handling workflow for this compound.

Caption: Safe handling workflow for this compound.

First Aid Decision-Making Process

This diagram outlines the decision-making process for first aid based on the route of exposure.

Caption: First aid decision process for exposure incidents.

References

- 1. This compound hydrochloride | C6H12ClN | CID 22665826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C6H11N | CID 5314658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound HCl | 144230-50-2 [chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Application Notes: Synthesis of 4-Methylenepiperidine via Wittig Reaction Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 4-methylenepiperidine, a valuable building block in medicinal chemistry, particularly as an intermediate for pharmaceuticals like efinaconazole. The synthesis is a two-step process commencing with the Wittig olefination of N-Boc-4-piperidone to introduce the exocyclic methylene (B1212753) group, followed by the acidic deprotection of the tert-butoxycarbonyl (Boc) group. This protocol outlines the necessary reagents, conditions, and purification steps, and includes a summary of quantitative data and a visual workflow to ensure reproducibility for research and development applications.

Overall Reaction Scheme

The synthesis proceeds in two key stages:

-

Wittig Reaction: An N-protected 4-piperidone, such as N-Boc-4-piperidone, reacts with a phosphorus ylide (Wittig reagent) to form the corresponding N-protected this compound. The ylide, methylenetriphenylphosphorane, is typically generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base.[1][2][3]

-

Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound, which is commonly isolated as a hydrochloride salt.[4][5][6]

Image of the chemical reaction scheme from N-Boc-4-piperidone to this compound hydrochloride.

Experimental Protocols

Part 1: Synthesis of N-Boc-4-methylenepiperidine via Wittig Reaction

This protocol details the conversion of a ketone to an alkene using an in situ generated Wittig reagent.[7][8]

Materials:

-

Methyltriphenylphosphonium bromide (MTPB)

-

Potassium tert-butoxide (t-BuOK), 1.0 M solution in THF

-

N-Boc-4-piperidone

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer, addition funnel, nitrogen atmosphere setup

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidone (1.0 eq) and methyltriphenylphosphonium bromide (1.2 eq).

-

Solvent Addition: Add anhydrous THF to the flask to dissolve the solids (concentration approx. 0.5-1.0 M).

-

Ylide Formation and Reaction: Begin stirring the solution at room temperature. Slowly add a 1.0 M solution of potassium tert-butoxide in THF (1.2 eq) via an addition funnel over a period of 1-2 hours. A color change (typically to yellow/orange) indicates the formation of the phosphorus ylide.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the THF.

-

Suspend the resulting residue in hexane. The byproduct, triphenylphosphine (B44618) oxide, has limited solubility in hexane and may precipitate.

-

Pass the hexane suspension through a short plug of silica gel, eluting with additional hexane or a hexane/ethyl acetate (B1210297) mixture to separate the product from the triphenylphosphine oxide and other polar impurities.

-

-

Isolation: Combine the fractions containing the product and concentrate under reduced pressure to yield N-Boc-4-methylenepiperidine as an oil or low-melting solid.

Part 2: Deprotection of N-Boc-4-methylenepiperidine

This protocol describes the removal of the Boc protecting group using acidic conditions to afford the final product as a hydrochloride salt.[5][6]

Materials:

-

N-Boc-4-methylenepiperidine

-

4M Hydrochloric Acid (HCl) in 1,4-Dioxane (or a solution of HCl in ethanol/isopropanol)

-

Ethyl acetate or Diethyl ether

-

Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

-

Reaction Setup: Dissolve the N-Boc-4-methylenepiperidine (1.0 eq) from Part 1 in a minimal amount of a suitable solvent like ethyl acetate or ethanol.

-

Acid Addition: Add the 4M HCl solution in dioxane (or an alternative alcoholic HCl solution) (approx. 2-4 eq) to the stirred solution at room temperature.

-

Precipitation: The hydrochloride salt of the product is typically insoluble and will begin to precipitate out of the solution as a white solid.

-

Reaction Completion: Stir the mixture at room temperature for 2-4 hours to ensure complete deprotection. Monitor by TLC or LC-MS until the starting material is fully consumed.

-

Isolation:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a non-polar solvent like ethyl acetate or diethyl ether to remove any non-polar impurities.

-

Dry the collected solid under vacuum to yield pure this compound hydrochloride.

-

Data Summary